Oxeglitazar is a water soluble, orally available, dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases, with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 3-bromo-5-phenyl Salicylic acid selectively inhibits AKR1C1 (Ki = 4 nM) over AKR1C2 (Ki = 87 nM), AKR1C3 (Ki = 4.2 μM), and AKR1C4 (Ki = 18.2 μM). Moreover, it potently inhibits the metabolism of progesterone by bovine aortic endothelial cells overexpressing AKR1C1 (IC50 = 460 nM). NSC-109116 is a potent and selective human 20α-hydroxysteroid dehydrogenase (AKR1C1) inhibitor.
NSC-109555 Ditosylate is a potent, selective, reversible, ATP-competitive Chk2 inhibitor. It acts by inhibiting histone H1 phosphorylation and attenuating mitochondrial ATP synthesis.
NSC 12 is an extracellular trap for fibroblast growth factor 2 (FGF2) that binds FGF2 (Kd = 51 µM) and interferes with its interaction with FGFR1, without affecting the ability of FGF2 to bind heparin or heparin sulfate proteoglycans (HSPGs). NSC 12 also binds several other, but not all, FGF isoforms with Kd values ranging between 16 and 120 µM, preventing them from forming HSPG/FGF/FGFR ternary complexes. NSC 12 inhibits FGF-dependent angiogenesis and tumor cell proliferation in vitro and reduces tumor growth in mice. NSC-12, also known as NSC 172285, is an extracellular FGF trap with significant implications in cancer therapy. NSC12 inhibited the proliferation of different FGF-dependent tumour cell lines, but had no inhibitory effect on FGF-independent tumour cells expressing a constitutively active FGFR1. In vivo, NSC12 was shown to inhibit FGFR phosphorylation, angiogenesis and primary and metastatic tumour growth of FGF-dependent human and mouse cancer cells. Importantly, there was no systemic toxic effect.